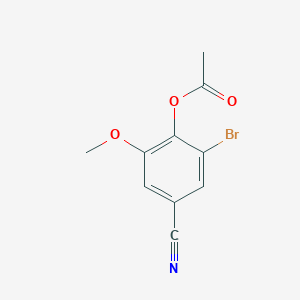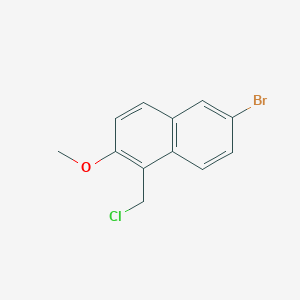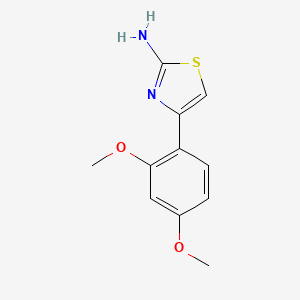
4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
“4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound that has been studied for its potential therapeutic applications . It is also known as ABT-702, a potent non-nucleoside inhibitor of adenosine kinase (AK), a primary enzyme in the metabolic pathway of adenosine . This compound is several orders of magnitude more selective for AK over other sites of adenosine action .
Molecular Structure Analysis
The molecular structure of “4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol” can be analyzed using techniques such as single-crystal X-ray diffraction and Hirshfeld surface analysis . These techniques can provide detailed information about the molecule’s shape and properties within its crystalline environment .Physical And Chemical Properties Analysis
The compound is supplied as an orange solid . Its molecular formula is C8H7BrN4S and it has a molecular weight of 271.136 . More detailed physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Adenosine Kinase Inhibition
ABT-702 is a potent non-nucleoside adenosine kinase (AK) inhibitor . AK is the primary metabolic enzyme for adenosine (ADO), an endogenous homeostatic inhibitory neuromodulator . By inhibiting AK, ABT-702 selectively increases ADO concentrations at sites of tissue trauma .
Analgesic Properties
ABT-702 has shown potential as an analgesic . It effectively reduces acute thermal nociception in mice . The antinociceptive effects of ABT-702 are mediated by the adenosine A1 receptor .
Anti-Inflammatory Properties
ABT-702 also exhibits anti-inflammatory properties . The increase in extracellular ADO concentrations at sites of tissue trauma, caused by AK inhibition, enhances the anti-inflammatory actions of ADO .
Neuromodulation
Adenosine, the concentration of which is increased by AK inhibition, is an inhibitory neuromodulator . It can increase nociceptive thresholds in response to noxious stimulation .
5. Potential in Pain and Inflammation Treatment Given its analgesic and anti-inflammatory properties, and its role in neuromodulation, ABT-702 may have therapeutic potential in the treatment of pain and inflammation .
6. Selectivity Over Other Sites of Adenosine Interaction ABT-702 has several orders of magnitude selectivity over other sites of adenosine interaction . This includes adenosine receptors (A1, A2A, A3), the adenosine transporter, and adenosine deaminase .
Mecanismo De Acción
Target of Action
The primary target of 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol is adenosine kinase (AK) . AK is the primary metabolic enzyme for adenosine (ADO), an endogenous homeostatic inhibitory neuromodulator . AK plays a crucial role in reducing cellular excitability at sites of tissue injury and inflammation .
Mode of Action
4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol acts as a non-nucleoside AK inhibitor . It inhibits AK, thereby selectively increasing ADO concentrations at sites of tissue trauma . This results in enhanced analgesic and anti-inflammatory actions of ADO .
Biochemical Pathways
By inhibiting AK, 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol affects the adenosine metabolic pathway . The increase in ADO concentrations leads to a reduction in cellular excitability, particularly at sites of tissue injury and inflammation . This modulation of the adenosine pathway results in downstream effects such as analgesic and anti-inflammatory actions .
Result of Action
The inhibition of AK by 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol leads to increased ADO concentrations, which in turn reduces cellular excitability . This results in analgesic and anti-inflammatory effects , particularly at sites of tissue injury and inflammation .
Action Environment
The action of 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol is influenced by the environment within the body. For instance, the presence of tissue trauma or inflammation can enhance the compound’s effects due to increased ADO concentrations in these areas . .
Propiedades
IUPAC Name |
4-amino-3-(3-bromophenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4S/c9-6-3-1-2-5(4-6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXBYQYIFQIOCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NNC(=S)N2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349765 | |
| Record name | 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
87239-96-1 | |
| Record name | 4-Amino-5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87239-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main finding of this research?
A1: Researchers successfully synthesized a series of compounds derived from 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol. Among these, the "Mannich products", specifically compounds 22 and 26, demonstrated promising broad-spectrum antibacterial and antifungal activities [].
Q2: What is the significance of this finding?
A2: The discovery of new compounds with antimicrobial properties, especially those with broad-spectrum activity, is crucial in combatting drug-resistant bacteria and fungi. While the potency of compounds 22 and 26 is noted as "lesser," their discovery provides a starting point for further investigation and potential optimization for improved activity [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269260.png)
![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269261.png)





![2-Amino-7-chloro-5-oxo-5h-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1269271.png)





